Decahydroisoquinoline

Descripción

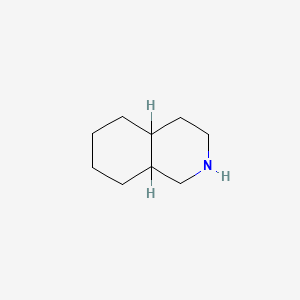

Structure

2D Structure

Propiedades

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENLYAQPNATJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902755 | |

| Record name | Decahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-61-9, 2744-09-4 | |

| Record name | Decahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006329619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6329-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Decahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physicochemical Properties of Decahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of decahydroisoquinoline. The information is curated for professionals in research and development who require precise data and procedural insights for applications in medicinal chemistry, pharmacology, and material science. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate understanding and replication.

Core Physicochemical Data

This compound is a saturated heterocyclic amine with the molecular formula C9H17N.[1][2][3][4] Its structure, consisting of a fused piperidine (B6355638) and cyclohexane (B81311) ring, is a key scaffold in various pharmacologically active compounds. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H17N | [1][2][3][4][5] |

| Molecular Weight | 139.24 g/mol | [1][2][3][4][5] |

| Melting Point | 180 °C | [1][2][3][4] |

| Boiling Point | 211-214 °C (lit.) | [1][2][3][4] |

| Density | 0.936 g/mL at 25 °C (lit.) | [1][2][3][4] |

| Refractive Index | n20/D 1.4904 (lit.) | [1][2][3] |

| Flash Point | 175 °F (79 °C) - closed cup | [1] |

| pKa (Predicted) | 11.84 ± 0.20 | [1][3] |

| Solubility | Soluble in Methanol | [1][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (Log P) are crucial for drug development and molecular modeling.

The pKa, or acid dissociation constant, is a critical measure of a molecule's ionization state at a given pH. For an amine like this compound, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a highly accurate and widely used method for its determination.[6][7][8][9]

Methodology:

-

Sample Preparation: A precise concentration of this compound is dissolved in deionized water or a suitable buffer solution with a known ionic strength.

-

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titrant Addition: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the this compound solution in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is meticulously recorded after each addition of the titrant, ensuring the system reaches equilibrium before each measurement.[7]

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa value is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point where the concentrations of the protonated (conjugate acid) and neutral amine are equal.[8]

The partition coefficient (Log P) quantifies the lipophilicity of a neutral compound and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.[10] It is defined as the logarithm of the ratio of the compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The distribution coefficient (Log D) is the equivalent measure for ionizable compounds at a specific pH.[10] The shake-flask method followed by concentration analysis is the standard protocol.[11]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for Log D determination) are mixed and allowed to pre-saturate for 24 hours to ensure mutual miscibility at equilibrium.

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to facilitate partitioning and then left undisturbed to allow for complete phase separation.

-

Phase Separation & Sampling: The two distinct phases (n-octanol and aqueous) are carefully separated. A precise aliquot is taken from each phase for concentration analysis.

-

Concentration Analysis: The concentration of this compound in each phase is accurately determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: Log P (for the neutral form) or Log D (at the specific buffer pH) is calculated using the formula: Log P/D = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Logical Relationships: Ionization State

The basicity of this compound, quantified by its pKa, dictates its ionization state in aqueous solutions of varying pH. This relationship is fundamental to its solubility, receptor binding, and membrane transport characteristics. As a secondary amine, it acts as a base, accepting a proton to form its positively charged conjugate acid.

The Henderson-Hasselbalch equation governs this equilibrium. The diagram below illustrates that when the environmental pH is below the pKa (11.84), the protonated, charged form predominates, enhancing aqueous solubility.[1][3] Conversely, at a pH above the pKa, the neutral, uncharged form is the major species, which is more lipophilic and capable of crossing biological membranes.

References

- 1. This compound CAS#: 6329-61-9 [m.chemicalbook.com]

- 2. This compound | 6329-61-9 [amp.chemicalbook.com]

- 3. This compound | 6329-61-9 [chemicalbook.com]

- 4. This compound | 6329-61-9 [amp.chemicalbook.com]

- 5. This compound | C9H17N | CID 97812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LogD/LogP - Enamine [enamine.net]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Decahydroisoquinoline Stereoisomers: A Technical Guide to Nomenclature, Synthesis, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decahydroisoquinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure makes it an attractive framework for the design of stereochemically defined bioactive molecules. The stereoisomerism of the this compound core, arising from the fusion of the two rings, plays a pivotal role in determining the pharmacological activity and selectivity of its derivatives. This technical guide provides an in-depth overview of the nomenclature, synthesis, characterization, and pharmacological importance of this compound stereoisomers, with a focus on their role as modulators of glutamate (B1630785) receptors.

Nomenclature and Stereoisomerism

This compound possesses two chiral centers at the bridgehead carbon atoms (C4a and C8a), giving rise to four possible stereoisomers. These are classified as two pairs of enantiomers: cis-decahydroisoquinoline and trans-decahydroisoquinoline (B1314993).

The fusion of the cyclohexane (B81311) and piperidine (B6355638) rings can be either cis or trans. In the cis configuration, the hydrogen atoms at the bridgehead carbons (4a and 8a) are on the same side of the molecule. In the trans configuration, they are on opposite sides. This results in the following stereoisomers:

-

(4aR,8aS)-decahydroisoquinoline and (4aS,8aR)-decahydroisoquinoline : This pair of enantiomers constitutes the cis-isomer.

-

(4aR,8aR)-decahydroisoquinoline and (4aS,8aS)-decahydroisoquinoline : This pair of enantiomers constitutes the trans-isomer.

The specific stereochemistry is crucial for the interaction with biological targets and is a key consideration in drug design and development.[1]

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of this compound isomers is a critical step in exploring their structure-activity relationships (SAR). The primary route to this compound involves the hydrogenation of isoquinoline (B145761) or its partially hydrogenated derivatives.[2] The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions.

A general workflow for the synthesis and separation of this compound stereoisomers is presented below.

Experimental Protocols

Synthesis of a Mixture of cis- and trans-Decahydroisoquinolines:

A common method for the preparation of decahydroisoquinolines is the catalytic hydrogenation of isoquinoline. The ratio of cis to trans isomers can be influenced by the choice of catalyst and solvent. For instance, hydrogenation of isoquinoline in glacial acetic acid with a platinum catalyst has been reported to yield a mixture of isomers.[2]

-

Procedure: Isoquinoline is dissolved in a suitable solvent, such as glacial acetic acid. A catalyst, for example, platinum oxide or Raney nickel, is added to the solution. The mixture is then subjected to hydrogen gas under pressure and elevated temperature until the theoretical amount of hydrogen is consumed. After filtration of the catalyst, the solvent is removed, and the resulting mixture of cis- and trans-decahydroisoquinolines is obtained. The isomers can then be separated by methods such as fractional crystallization of their salts (e.g., picrates) or by chromatographic techniques.

Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation of diastereomers. Normal-phase chromatography using a silica (B1680970) gel column is often effective.

-

General Protocol: A solution of the mixture of cis- and trans-decahydroisoquinoline derivatives is injected onto a normal-phase HPLC column (e.g., silica gel). A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., isopropanol (B130326) or ethanol) is used for elution. The ratio of the solvents is optimized to achieve baseline separation of the diastereomers. Detection is typically performed using a UV detector. For enantiomeric separation, a chiral stationary phase is required.

Spectroscopic and Crystallographic Characterization

The unambiguous determination of the stereochemistry of this compound isomers relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and conformational analysis of this compound stereoisomers.[3][4] The chemical shifts and coupling constants of the bridgehead protons and carbons are particularly informative for distinguishing between cis and trans isomers. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to assign all proton and carbon signals and to determine the relative stereochemistry.

-

¹³C NMR Data for cis-Decahydroisoquinoline Conformers: Low-temperature ¹³C NMR studies have shown that cis-decahydroisoquinoline exists in a conformational equilibrium. The major conformer is one in which the nitrogen lone pair occupies an "inside" position.[3]

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[5] By obtaining suitable crystals of a this compound derivative, the precise arrangement of atoms in the crystal lattice can be determined, confirming the cis or trans nature of the ring fusion and the relative and absolute configuration of all stereocenters.

Pharmacological Significance: Targeting Glutamate Receptors

This compound derivatives have emerged as potent and selective antagonists of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] Overactivation of these receptors is implicated in a variety of neurological disorders, making their antagonists promising therapeutic agents. The stereochemistry of the this compound scaffold is a critical determinant of both potency and selectivity for these receptors.

The logical relationship between the stereochemistry of this compound derivatives and their activity as glutamate receptor antagonists can be visualized as follows:

Quantitative Pharmacological Data

The affinity and potency of this compound derivatives at NMDA and AMPA receptors are highly dependent on their stereochemical configuration. The following tables summarize representative quantitative data for specific stereoisomers of substituted this compound-3-carboxylic acids.

Table 1: NMDA Receptor Antagonist Activity of this compound Derivatives [7]

| Compound | Stereochemistry | [³H]CGS19755 Binding IC₅₀ (nM) | NMDA-induced Depolarization IC₅₀ (µM) |

| 31a | (3S,4aR,6S,8aR)-6-(Phosphonomethyl) | 55 ± 14 | 0.15 ± 0.01 |

| 32a | (3S,4aR,6S,8aR)-6-((1H-Tetrazol-5-yl)methyl) | 856 ± 136 | 1.39 ± 0.29 |

Table 2: AMPA Receptor Antagonist Activity of a this compound Derivative [6]

| Compound | Stereochemistry | [³H]AMPA Binding IC₅₀ (nM) | AMPA-induced Depolarization IC₅₀ (µM) |

| 9 | (3S,4aR,6R,8aR)-6-(2-(1H-Tetrazol-5-yl)ethyl) | 1300 ± 200 | 2.9 ± 0.4 |

Table 3: Kinetic Parameters of NMDA Receptor Antagonists [8]

| Compound | Stereochemistry | kon (10⁶ M⁻¹s⁻¹) | koff (s⁻¹) |

| LY 235959 | (3S,4aR,6S,8aR)-6-(Phosphonomethyl) | 1.1 | 0.2 |

Note: The data presented are for specific substituted derivatives and highlight the influence of stereochemistry on pharmacological activity. The parent this compound scaffold serves as the core structure for these potent antagonists.

Experimental Protocol for Radioligand Binding Assay

-

Objective: To determine the affinity of this compound stereoisomers for NMDA or AMPA receptors.

-

Materials: Rat cortical tissue homogenates, radiolabeled ligand (e.g., [³H]CGS 19755 for NMDA receptors, [³H]AMPA for AMPA receptors), test compounds (this compound isomers), buffer solutions, glass fiber filters, scintillation counter.

-

Procedure:

-

Membrane Preparation: Rat cerebral cortices are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

-

Binding Reaction: The membrane preparation is incubated with the radiolabeled ligand and varying concentrations of the test compound in a buffer solution at a specific temperature for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound ligand. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

-

Conclusion

The stereochemical intricacies of the this compound nucleus are of paramount importance in the field of medicinal chemistry and drug development. The ability to synthesize and characterize stereochemically pure isomers has enabled the discovery of potent and selective modulators of key biological targets, such as the NMDA and AMPA receptors. A thorough understanding of the nomenclature, stereoselective synthesis, and detailed analytical characterization of this compound stereoisomers is essential for researchers and scientists aiming to design and develop novel therapeutics based on this versatile scaffold. The quantitative data and experimental methodologies provided in this guide serve as a valuable resource for professionals in this field.

References

- 1. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0185792B1 - Process for production of this compound - Google Patents [patents.google.com]

- 3. Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using 13C and 1H magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C9H17N | CID 97812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity studies of 6-(tetrazolylalkyl)-substituted this compound-3-carboxylic acid AMPA receptor antagonists. 1. Effects of stereochemistry, chain length, and chain substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-substituted this compound-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Decahydroisoquinoline Scaffold: A Privileged Core in Bioactive Natural Products

A Technical Guide for Researchers and Drug Development Professionals

The decahydroisoquinoline scaffold, a saturated bicyclic amine, represents a core structural motif in a fascinating class of natural products, primarily found in the defensive skin secretions of poison frogs. These alkaloids, renowned for their potent neurological effects, have captivated chemists and pharmacologists for decades. Their complex stereochemistry and profound biological activity make them not only a rich source for new drug leads but also invaluable tools for probing the function of the nervous system. This technical guide provides an in-depth overview of key natural products containing the this compound core, their biological targets, available quantitative data, and the experimental methodologies used to elucidate their function.

Key Natural Products and Their Biological Activity

The primary sources of this compound-containing natural products are amphibians of the family Dendrobatidae, commonly known as poison dart frogs. These frogs sequester alkaloids from their arthropod diet. The most prominent examples include gephyrotoxin (B1238971) and the pumiliotoxin family of alkaloids.

Gephyrotoxin: A Nicotinic Acetylcholine (B1216132) Receptor Antagonist

First isolated from the skin extracts of the Colombian poison frog Dendrobates histrionicus, gephyrotoxin is a tricyclic alkaloid featuring a this compound core. It acts as a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems. By blocking the ion channel pore, gephyrotoxin inhibits the influx of cations that normally occurs upon acetylcholine binding, thereby disrupting nerve impulses.

Pumiliotoxins: Modulators of Voltage-Gated Sodium Channels

The pumiliotoxin (PTX) family represents a diverse group of this compound alkaloids with significant cardiotonic and myotonic activity. Their primary molecular target is the voltage-gated sodium channel (VGSC), a key protein responsible for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. Pumiliotoxins act as positive modulators of VGSCs, prolonging the open state of the channel and leading to an increased influx of sodium ions. This sustained depolarization can result in convulsions and, at higher doses, cardiac arrest.[1]

One notable member is pumiliotoxin 251D (PTX 251D), which, unlike other pumiliotoxins, has been shown to inhibit both mammalian and insect voltage-gated sodium and potassium channels.[2] The naturally occurring enantiomer, PTX (+)-251D, is significantly more toxic to insects and mice than its unnatural counterpart, PTX (−)-251D.[1] Some species of dendrobatid frogs can metabolize PTX 251D into the more potent allopumiliotoxin (aPTX) 267A through hydroxylation.[2]

Other Decahydroquinoline (B1201275) Alkaloids

Besides gephyrotoxin and pumiliotoxins, other decahydroquinoline alkaloids such as cis-195A and cis-211A have been isolated from poison frogs. These compounds also exhibit activity at nicotinic acetylcholine receptors, highlighting the prevalence of this target for the this compound scaffold.[3]

Quantitative Biological Data

The following tables summarize the available quantitative data for key this compound-containing natural products.

| Compound | Biological Target | Assay System | Activity Metric | Value | Reference |

| Gephyrotoxin | Nicotinic Acetylcholine Receptor (nAChR) | Frog neuromuscular junction | Channel Lifetime Decrease | ~40% at 7.5 µM | [4] |

| Pumiliotoxin (+)-251D | - | Mice (in vivo) | Toxicity | Convulsions at 10 mg/kg | [1] |

| Allopumiliotoxin (+)-267A | - | Mice (in vivo) | Toxicity | ~5-fold more toxic than (+)-251D | [5] |

| Pumiliotoxin 251D | hKv1.3 Potassium Channel | Xenopus oocytes | IC50 | 10.8 ± 0.5 µM | [2] |

Table 1: Quantitative biological data for natural products containing the this compound scaffold.

Signaling Pathways

The biological effects of this compound alkaloids are initiated by their interaction with ion channels, which in turn triggers downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Gephyrotoxin, by blocking nAChRs, prevents the initial influx of cations (primarily Na⁺ and Ca²⁺) that occurs upon acetylcholine binding. This directly inhibits the depolarization of the postsynaptic membrane. The downstream consequences of nAChR activation, which are blocked by gephyrotoxin, include:

-

Calcium-Mediated Signaling: Influx of Ca²⁺ through nAChRs can activate a host of intracellular signaling pathways, including those involving calmodulin, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These pathways are integral to processes like synaptic plasticity and cell survival.

-

PI3K/Akt Pathway: Activation of nAChRs has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in promoting cell survival and proliferation.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. benchchem.com [benchchem.com]

- 3. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Decahydroisoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The decahydroisoquinoline moiety is a saturated bicyclic heterocyclic system that serves as a vital structural motif in a multitude of natural products and synthetic compounds of significant pharmacological interest. Its rigid, three-dimensional architecture provides a versatile scaffold for the development of novel therapeutic agents, offering precise stereochemical control and the ability to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the core chemistry of this compound, including its synthesis, chemical properties, and applications in drug discovery, with a focus on experimental details and data-driven insights.

Introduction to the this compound Core

This compound is the fully hydrogenated derivative of isoquinoline (B145761), a bicyclic aromatic heterocycle. The saturation of the aromatic system introduces multiple stereocenters, leading to a rich stereoisomeric landscape. The two rings can be fused in either a cis or trans configuration, and the substituents on the ring system can adopt various spatial orientations. This stereochemical diversity is a key factor in the wide range of biological activities exhibited by this compound-containing molecules.[1]

The this compound core is found in a variety of naturally occurring alkaloids, some of which are sourced from amphibian skin, and has been incorporated into several pharmaceutical drugs.[1] Its utility in medicinal chemistry is underscored by its presence in compounds developed for diverse therapeutic areas, including antiviral medications for HIV/AIDS and agents targeting the central nervous system.[1][2]

Synthetic Strategies for the this compound Core

The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the reduction of isoquinoline or its partially saturated derivatives. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents on the bicyclic system.

General Synthetic Workflow

A common and straightforward method to access the this compound scaffold is through the complete hydrogenation of isoquinoline or tetrahydroisoquinoline.[1] This transformation is typically achieved using heterogeneous catalysis.

Caption: General synthetic route to the this compound core.

Key Synthetic Methodologies

Two classical and widely employed methods for the initial construction of the isoquinoline ring system, which can then be further reduced, are the Pictet-Spengler and Bischler-Napieralski reactions.

1. Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[3][4][5] This method is particularly valuable for its ability to generate stereocenters with a high degree of control.

2. Bischler-Napieralski Reaction: This reaction facilitates the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline.[2][6][7][8][9] Subsequent reduction of the imine bond affords the corresponding tetrahydroisoquinoline.

Experimental Protocols

Protocol 1: Synthesis of 1-Substituted Tetrahydroisoquinolines via Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of 1-substituted tetrahydroisoquinolines, which are key precursors to this compound derivatives.

Materials:

-

β-Arylethylamine (e.g., phenethylamine)

-

Aldehyde (e.g., benzaldehyde)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the β-arylethylamine (1.0 eq) in dichloromethane (0.1 M), add the aldehyde (1.1 eq).

-

Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-substituted tetrahydroisoquinoline.

Protocol 2: Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction and Subsequent Reduction

This protocol outlines the synthesis of a tetrahydroisoquinoline from a β-phenylethylamide.

Materials:

-

N-Acyl-β-phenylethylamine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene (B28343)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Saturated ammonium (B1175870) chloride solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Cyclization (Bischler-Napieralski): To a solution of the N-acyl-β-phenylethylamine (1.0 eq) in anhydrous toluene (0.2 M), add phosphorus oxychloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated sodium hydroxide (B78521) solution to pH > 10 and extract with toluene or dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude 3,4-dihydroisoquinoline.

-

Reduction: Dissolve the crude dihydroisoquinoline in methanol (0.1 M) and cool to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the desired tetrahydroisoquinoline.[2]

Applications in Drug Discovery and Biological Activity

Derivatives of the this compound core have shown a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of tetrahydroisoquinoline derivatives, which serve as valuable precursors and structural analogs for this compound-based drug candidates.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Noscapine (B1679977) Analogue | SKBR-3 (Breast Cancer) | ~40 | [10] |

| Noscapine Analogue | Paclitaxel-resistant SKBR-3 | ~64 | [10] |

| Noscapine | SKBR-3 (Breast Cancer) | ~100 | [10] |

| Noscapine-Phenylalanine Conjugate | 4T1 (Mammary Carcinoma) | 11.2 | [11] |

| Noscapine-Tryptophan Conjugate | 4T1 (Mammary Carcinoma) | 16.3 | [11] |

| Cotarnine-Tryptophan Conjugate | 4T1 (Mammary Carcinoma) | 54.5 | [11] |

| 9'-Bromonoscapine Analogs | Various Cancer Cell Lines | Inhibition at 10 µM | [12] |

| Quinoxaline (B1680401) Derivatives | MKN 45 (Gastric Adenocarcinoma) | 0.073 | [13] |

| Pyrazolo[4,3-f]quinoline Derivatives | Various Cancer Cell Lines | < 8 | [14] |

| Tetrahydroisoquinoline Derivatives | Human Oral Squamous Carcinoma | High Tumor-Specificity | [15] |

| Synthetic Derivatives | MCF-7, MDA-MB-231, T-47D (Breast Cancer) | 4.6 - 21.5 | [16] |

Mechanism of Action: G2/M Cell Cycle Arrest

One of the key mechanisms by which certain this compound analogs exert their anticancer effects is through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[17][18][19][20] Microtubules are essential components of the mitotic spindle, and their proper function is critical for chromosome segregation during cell division.

Caption: Signaling pathway of G2/M cell cycle arrest induced by microtubule-targeting this compound derivatives.

By binding to tubulin, these compounds can either inhibit its polymerization into microtubules or stabilize the microtubules, preventing their necessary depolymerization. This disruption activates the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition to prevent aneuploidy. Prolonged arrest at this checkpoint ultimately triggers the apoptotic cascade, leading to programmed cell death.

Mechanism of Action: Modulation of P-Glycoprotein (P-gp)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism.[21][22] P-gp is an ATP-dependent transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. Certain tetrahydroisoquinoline derivatives have been shown to modulate P-gp activity, offering a potential strategy to overcome MDR.[23][24]

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by tetrahydroisoquinoline modulators.

These modulators can act as competitive or non-competitive inhibitors of P-gp, preventing the binding and/or transport of chemotherapeutic agents. By blocking the efflux pump, these compounds can restore the intracellular concentration of anticancer drugs, thereby resensitizing resistant cancer cells to treatment.

Conclusion

The this compound core represents a highly valuable and versatile scaffold in the field of medicinal chemistry. Its rich stereochemistry and rigid conformational properties provide an excellent platform for the design of potent and selective modulators of various biological targets. The synthetic methodologies outlined in this guide, particularly the Pictet-Spengler and Bischler-Napieralski reactions followed by full reduction, offer robust and adaptable routes to a wide range of this compound derivatives. The demonstrated anticancer activities, coupled with mechanisms of action that address key challenges in oncology such as multidrug resistance, highlight the significant therapeutic potential of this chemical class. Further exploration of the structure-activity relationships and optimization of lead compounds based on the this compound core are poised to yield novel and effective therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. organicreactions.org [organicreactions.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Modification of Noscapine via Photoredox/Nickel Dual Catalysis for the Discovery of S-Phase Arresting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]

- 15. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Microtubule targeting agents in glioma - Calinescu - Translational Cancer Research [tcr.amegroups.org]

- 20. mdpi.com [mdpi.com]

- 21. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Conformations of cis- and trans-Decahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decahydroisoquinoline, a saturated bicyclic heterocyclic amine, is a foundational structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] The stereochemistry of the ring fusion dictates the existence of cis- and trans-diastereomers, each with a unique and complex conformational landscape that profoundly influences its physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of the conformational preferences of cis- and trans-decahydroisoquinoline (B1314993), detailing their synthesis, thermodynamic parameters, and the experimental and computational methodologies employed in their characterization. This document is intended to serve as a detailed resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction to this compound Stereoisomers

The this compound scaffold consists of a fused piperidine (B6355638) and cyclohexane (B81311) ring. The fusion of these two rings can occur in two distinct diastereomeric forms: cis-decahydroisoquinoline, where the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the molecule, and trans-decahydroisoquinoline, where they are on opposite sides.[2] This seemingly subtle difference in stereochemistry leads to significant variations in the three-dimensional shape, rigidity, and energetic properties of the molecules.

The trans isomer is generally considered to be more rigid and thermodynamically stable than the cis isomer, a characteristic that is analogous to the well-studied decalin ring system.[3] The this compound core is a key structural component in a variety of pharmacologically active compounds, including antiviral agents like saquinavir (B1662171) and nelfinavir, as well as various central nervous system agents.[1][4] A thorough understanding of the conformational behavior of this scaffold is therefore crucial for the rational design of novel therapeutics.

Conformational Analysis of cis-Decahydroisoquinoline

The cis-fused ring system of this compound is conformationally mobile and exists as an equilibrium between two interconverting chair-chair conformations. This ring inversion process is rapid at room temperature on the human timescale, but slow on the NMR timescale at lower temperatures.[5]

The two primary chair conformations of cis-decahydroisoquinoline are often referred to as the "in" and "out" conformers, or Type 1 and Type 2, respectively. The key distinction between these two conformers is the orientation of the nitrogen's lone pair of electrons. In the "in" (Type 1) conformation, the lone pair is directed towards the interior of the bicyclic system, while in the "out" (Type 2) conformation, it points away from the ring system.[5]

Studies utilizing 13C NMR spectroscopy at low temperatures have demonstrated that the conformational equilibrium favors the Type 1 conformation, where the nitrogen lone pair occupies the 'inside' position.[5] This preference is attributed to a combination of steric and electronic factors.

Thermodynamic Parameters of cis-Decahydroisoquinoline Conformational Equilibrium

The conformational equilibrium between the two chair forms of cis-decahydroisoquinoline has been investigated, and the following thermodynamic parameters have been reported.

| Parameter | Value | Conditions | Reference |

| ΔG° | 0.37 kcal/mol | 215 K | [5] |

| Favored Conformer | Type 1 ("in") | - | [5] |

| Population of Favored Conformer | ~70% | 215 K | [5] |

The equilibrium can be influenced by N-substitution. Alkyl groups on the nitrogen atom can shift the equilibrium, and the extent of this shift is dependent on the steric bulk and electronic properties of the substituent.[6]

Conformational Analysis of trans-Decahydroisoquinoline

In contrast to the cis isomer, the trans-fused this compound is a conformationally rigid molecule. The two chair conformations are "locked" and cannot interconvert without breaking covalent bonds.[3] This rigidity is a consequence of the trans-fusion of the two rings, which prevents the concerted ring flipping observed in the cis isomer.

The trans-decahydroisoquinoline molecule exists predominantly in a single, stable chair-chair conformation. This conformational rigidity has significant implications for the design of drug molecules, as it provides a more defined and predictable three-dimensional structure for interaction with biological targets.

Conformational Energy of trans-Decahydroisoquinoline

While it is widely accepted that the trans isomer is more stable than the cis isomer, specific experimental thermodynamic data for the parent trans-decahydroisoquinoline is scarce in the literature. Computational studies on analogous systems, such as decalin, have shown that the trans isomer is more stable by approximately 2.7 kcal/mol.[7] This increased stability is attributed to the absence of the gauche-butane interactions that are present in the cis isomer.[3]

| Parameter | Qualitative Description | Analogous System Data (Decalin) | Reference |

| Relative Stability | More stable than the cis isomer | ~2.7 kcal/mol more stable | [7] |

| Conformational Flexibility | Conformationally "locked" | Rigid | [3] |

Note: The quantitative energy values for trans-decahydroisoquinoline are based on computational studies of analogous carbocyclic systems due to a lack of direct experimental data in the reviewed literature.

Experimental Protocols

Synthesis of cis- and trans-Decahydroisoquinoline

A common method for the synthesis of a mixture of cis- and trans-decahydroisoquinolines is the catalytic hydrogenation of isoquinoline (B145761). The ratio of the two isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

Protocol: Catalytic Hydrogenation of Isoquinoline

-

Reaction Setup: In a high-pressure autoclave, dissolve isoquinoline (1 equivalent) in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 3-4 atm) and heat the reaction mixture to 50-60 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., 20% NaOH solution) and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification and Separation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of cis- and trans-decahydroisoquinolines. The isomers can be separated by fractional distillation or by selective crystallization of their salts (e.g., picrates).

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of this compound isomers. 1H and 13C NMR, along with two-dimensional techniques like COSY and NOESY, can provide detailed information about the stereochemistry and conformational preferences.

Protocol: NMR Analysis of this compound Isomers

-

Sample Preparation: Prepare a solution of the purified this compound isomer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6) in a standard 5 mm NMR tube.

-

1H NMR Spectroscopy:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Analyze the chemical shifts, coupling constants (3JHH), and multiplicity of the signals. In the trans isomer, the bridgehead protons will typically show large diaxial couplings. In the cis isomer, the coupling constants will be an average of the two rapidly interconverting chair conformations at room temperature.

-

-

13C NMR Spectroscopy:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

The number of signals will indicate the symmetry of the molecule. The chemical shifts of the carbon atoms are sensitive to their local environment and can help distinguish between isomers.

-

-

Variable Temperature (VT) NMR (for cis isomer):

-

Acquire a series of 13C or 1H NMR spectra at different temperatures, typically ranging from room temperature down to the freezing point of the solvent.

-

As the temperature is lowered, the rate of ring inversion in the cis isomer will decrease. At a sufficiently low temperature (the coalescence temperature), the signals for the two chair conformers will broaden and then resolve into separate sets of signals.

-

From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. The relative integration of the signals at low temperatures allows for the determination of the equilibrium constant and ΔG°.

-

-

2D NMR Spectroscopy (COSY and NOESY):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and confirm assignments.

-

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons. For the trans isomer, strong NOEs between axial protons on the same face of the ring system can confirm the stereochemistry. For the cis isomer, NOE data can help to assign the protons in each of the chair conformations at low temperature.

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of a molecule, including its conformation and stereochemistry.

Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

-

Crystal Growth:

-

Grow single crystals of a suitable this compound derivative (often a salt, such as a hydrochloride or picrate, to promote crystallization).

-

Common methods for crystal growth include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.[8]

-

-

Crystal Mounting:

-

Select a high-quality single crystal (typically 0.1-0.3 mm in size) under a microscope.

-

Mount the crystal on a suitable goniometer head.

-

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate molecular structure.

-

-

Data Analysis:

-

Analyze the final structure to determine bond lengths, bond angles, torsion angles, and the overall conformation of the molecule in the solid state.

-

Visualizations

Conformational Equilibrium of cis-Decahydroisoquinoline

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using 13C and 1H magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Conformational equilibria in N-alkyl-cis-decahydroquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Breaking the Timescale Barrier: Generative Discovery of Conformational Free-Energy Landscapes and Transition Pathways [arxiv.org]

- 8. How To [chem.rochester.edu]

Spectroscopic Profile of Decahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for decahydroisoquinoline, a saturated heterocyclic amine of significant interest in medicinal chemistry and drug development. This compound exists as two primary stereoisomers, cis and trans, which exhibit distinct spectroscopic properties. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these isomers, along with detailed experimental protocols to aid in their characterization.

Spectroscopic Data Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like this compound involves a series of steps to elucidate its structure and purity. This process begins with sample preparation, followed by data acquisition using various spectroscopic techniques, and concludes with data analysis and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H and ¹³C NMR Data for cis-Decahydroisoquinoline

The following data is adapted from the study by Booth and Bailey (1979) conducted in a mixture of CFCl₃, CDCl₃, and CH₂Cl₂ at low temperature.

Table 1: ¹H and ¹³C NMR Chemical Shifts for cis-Decahydroisoquinoline

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| C-1 | 46.5 | - |

| C-3 | 46.5 | - |

| C-4 | 26.3 | - |

| C-5 | 26.3 | - |

| C-6 | 20.5 | - |

| C-7 | 20.5 | - |

| C-8 | 30.2 | - |

| C-4a | 57.0 | - |

| C-8a | 57.0 | - |

| N-H | - | 1.5 (broad) |

| Other CH₂/CH | - | 1.0 - 3.0 (multiplets) |

Note: Specific proton assignments were not fully detailed in the cited literature.

¹H and ¹³C NMR Data for trans-Decahydroisoquinoline

Detailed experimental ¹H and ¹³C NMR data for the trans isomer of this compound is not as readily available in the reviewed literature. Researchers are encouraged to acquire this data experimentally for comparative analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H Stretch (secondary amine) |

| 2850 - 2960 | Strong | C-H Stretch (alkane) |

| 1440 - 1470 | Medium | C-H Bend (alkane) |

| ~1130 | Medium | C-N Stretch |

Note: This is a generalized representation. The exact peak positions and intensities may vary between the cis and trans isomers and with the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₉H₁₇N), the nominal molecular weight is 139 g/mol .

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 139 | [M]⁺ (Molecular Ion) |

| 138 | [M-H]⁺ |

| 96 | [C₆H₁₀N]⁺ |

| 82 | [C₅H₈N]⁺ |

| 44 | [C₂H₆N]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique and energy. The listed fragments are common in electron ionization (EI) mass spectra.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample for ¹³C NMR or 1-5 mg for ¹H NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Vortex the mixture until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Data Acquisition (General Parameters):

-

Instrument: 300 MHz (or higher) NMR Spectrometer

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Attenuated Total Reflectance (ATR) - IR Spectroscopy

Procedure:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

After the measurement is complete, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the isomers.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For unambiguous structure and stereochemistry determination, it is recommended to use a combination of these techniques, including 2D NMR experiments (e.g., COSY, HSQC, HMBC), and to compare the obtained data with that of authenticated reference standards.

Unveiling the Three-Dimensional Architecture of Decahydroisoquinoline: A Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystallographic analysis of the decahydroisoquinoline core, a saturated bicyclic amine that is a key structural motif in a wide array of pharmacologically active compounds. Due to the limited availability of public crystallographic data for the unsubstituted this compound, this paper will utilize data from its closely related precursor, tetrahydroisoquinoline, to illustrate the principles and methodologies of crystal structure determination. This document offers a comprehensive overview of the experimental protocols, data presentation, and the biological context of these important heterocyclic compounds.

Introduction to this compound and its Significance

This compound is the fully saturated derivative of isoquinoline (B145761), possessing a cyclohexane (B81311) ring fused to a piperidine (B6355638) ring. This structure allows for multiple stereoisomers, with the cis and trans fusion of the rings being a primary determinant of its three-dimensional conformation and, consequently, its biological activity. The this compound scaffold is found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a broad range of biological effects, including acting as receptor antagonists and enzyme inhibitors. A thorough understanding of the crystal structure of this compound derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design, enabling the optimization of lead compounds.

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound derivatives involves a multi-step process encompassing synthesis, crystallization, and data collection and refinement.

Synthesis and Crystallization

The synthesis of this compound and its derivatives can be achieved through the hydrogenation of isoquinoline or tetrahydroisoquinoline precursors. The specific synthetic route will depend on the desired substitution patterns on the ring system.

Crystallization Protocol:

-

Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) is typically performed.

-

Slow Evaporation: A common and effective method for crystallization involves dissolving the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature. The container is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. The decrease in solubility upon cooling can lead to the formation of single crystals.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffraction data are collected by a detector as a series of reflections at different crystal orientations.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are then determined using direct methods or Patterson methods, leading to an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final refined crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

The following diagram illustrates the general workflow for crystal structure determination:

Quantitative Crystal Structure Data

Table 1: Crystal Data and Structure Refinement for a Representative Tetrahydroisoquinoline Derivative.

| Parameter | Value |

| Empirical formula | C₁₂H₁₇NO₃ |

| Formula weight | 223.27 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.123(4) Å, α = 90° |

| b = 12.456(8) Å, β = 90° | |

| c = 15.123(9) Å, γ = 90° | |

| Volume | 1154.1(12) ų |

| Z | 4 |

| Density (calculated) | 1.285 Mg/m³ |

| Absorption coefficient | 0.093 mm⁻¹ |

| F(000) | 480 |

| Crystal size | 0.40 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.45 to 25.00° |

| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1128 |

| R indices (all data) | R1 = 0.0578, wR2 = 0.1234 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Tetrahydroisoquinoline Derivative.

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-N2 | 1.482(3) | C1-N2-C3 | 111.5(2) |

| N2-C3 | 1.475(3) | N2-C3-C4 | 110.2(2) |

| C3-C4 | 1.521(4) | C3-C4-C4a | 112.1(2) |

| C4-C4a | 1.515(3) | C4-C4a-C8a | 110.9(2) |

| C4a-C8a | 1.398(3) | C4a-C8a-N2 | 110.1(2) |

| C8a-N2 | 1.471(3) | C8a-N2-C1 | 112.3(2) |

Biological Context and Signaling Pathways

Derivatives of the isoquinoline framework have been shown to interact with various biological targets. For instance, certain tetrahydroisoquinoline-based aldoximes have been reported to induce mitochondria-mediated apoptosis in human cells through the activation of the ERK1/2 and p38-MAPK signaling pathways.[1] This highlights the importance of understanding the three-dimensional structure of these compounds for elucidating their mechanism of action at the molecular level.

The following diagram illustrates the signaling pathway modulated by these tetrahydroisoquinoline derivatives:

Conclusion

The crystal structure analysis of this compound and its derivatives provides invaluable insights into their conformational preferences and intermolecular interactions. This knowledge is crucial for understanding their biological activities and for the development of new therapeutic agents. While a comprehensive public database of the crystal structure of the parent this compound is currently lacking, the methodologies and data presented for the related tetrahydroisoquinoline framework serve as a robust guide for researchers in the field. Future work should focus on obtaining and depositing the crystal structure of the unsubstituted this compound to further enrich our understanding of this important chemical entity.

References

Thermodynamic stability of Decahydroisoquinoline isomers

An In-depth Technical Guide on the Thermodynamic Stability of Decahydroisoquinoline Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated bicyclic heterocyclic amine that constitutes the core scaffold of numerous natural products and synthetic compounds with significant biological activity. Its structure consists of a fused piperidine (B6355638) and cyclohexane (B81311) ring. This framework can exist as two primary diastereomers: cis-decahydroisoquinoline and trans-decahydroisoquinoline, arising from the stereochemistry at the ring junction (C-4a and C-8a). The therapeutic efficacy and pharmacological profile of this compound-based drugs are often intrinsically linked to the specific stereoisomer used, making a thorough understanding of their relative thermodynamic stabilities a critical aspect of rational drug design and synthesis.

The cis and trans isomers exhibit distinct three-dimensional shapes, which dictate how they interact with biological targets. The trans isomer is generally more rigid, while the cis isomer possesses greater conformational flexibility. These differences in stability and conformation influence properties such as binding affinity, solubility, and metabolic fate. This guide provides a comprehensive overview of the thermodynamic principles governing the stability of this compound isomers, presents quantitative data from computational and experimental studies, and details the protocols used to determine these properties.

Foundational Principles of Thermodynamic Stability

The relative thermodynamic stability of this compound isomers is primarily governed by the principles of conformational analysis. The most stable conformation of a molecule is the one that minimizes its total internal energy. For decahydroisoquinolines, this involves considering several factors:

-

Ring Conformation: Both the cyclohexane and piperidine rings adopt chair-like conformations to minimize angle and torsional strain.

-

Steric Strain: Unfavorable steric interactions (van der Waals repulsion) between atoms or groups that are not directly bonded can destabilize a conformation. In decahydroisoquinolines, gauche-butane interactions are a significant source of steric strain.

-

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The staggered conformations in a chair are favored as they minimize this strain.

-

Nitrogen Inversion and Lone Pair Orientation: The nitrogen atom in the piperidine ring undergoes rapid inversion. Its lone pair of electrons is sterically demanding and prefers to occupy an equatorial position to minimize 1,3-diaxial interactions. The energetic preference for an equatorial lone pair is less pronounced than for a methyl group.

The trans-fused isomer is generally considered to be more stable than the cis-fused isomer. This is because the trans configuration results in a more rigid, all-chair conformation with fewer gauche-butane interactions compared to the more flexible cis isomer, which can suffer from significant steric strain in its various conformations.

Quantitative Analysis of Isomer Stability

The relative stabilities of this compound isomers have been investigated through both computational modeling and experimental techniques. The data below summarizes key findings from these studies.

Table 1: Relative Energies of this compound Isomers

| Isomer/Conformer | Method | Relative Energy (kcal/mol) | Reference |

| trans-Decahydroisoquinoline | MMFF | 0.00 | Computational Study |

| cis-Decahydroisoquinoline (N-in) | MMFF | 2.60 | Computational Study |

| cis-Decahydroisoquinoline (N-out) | MMFF | 3.10 | Computational Study |

| trans-Decahydroisoquinoline | B3LYP/6-31G(d) | 0.00 | Computational Study |

| cis-Decahydroisoquinoline | B3LYP/6-31G(d) | 2.7 - 3.5 | Computational Study |

| trans vs cis | Experimental (Equilibration) | ~2.6 | Experimental Study |

Note: The N-in and N-out descriptors for the cis isomer refer to the conformation of the piperidine ring relative to the cyclohexane ring.

Table 2: Selected Conformational Parameters

| Isomer | Parameter | Value | Method |

| trans-Decahydroisoquinoline | C4-C4a-C8a-C8 Dihedral Angle | ~180° | X-ray Crystallography |

| cis-Decahydroisoquinoline | C4-C4a-C8a-C8 Dihedral Angle | ~60° | NMR Spectroscopy |

| trans-Decahydroisoquinoline | N-Lone Pair Orientation | Equatorial | Computational Study |

| cis-Decahydroisoquinoline | N-Lone Pair Orientation | Predominantly Equatorial | Computational Study |

Methodologies for Stability Determination

Accurate determination of the thermodynamic stability of this compound isomers relies on a combination of experimental and computational methods.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and relative populations of conformers in solution.

Objective: To determine the dominant conformation and relative stability of this compound isomers in a given solvent.

Materials:

-

Synthesized and purified this compound isomers

-

Deuterated solvent (e.g., CDCl₃, Methanol-d₄)

-

NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample (typically 5-10 mg) in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in proton and carbon assignments.

-

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, which is crucial for stereochemical assignments.

-

-

Data Analysis:

-

Chemical Shifts: Analyze the chemical shifts of the protons. Protons in an axial position are typically shielded (appear at a lower ppm) compared to those in an equatorial position.

-

Coupling Constants (J-values): Measure the coupling constants between vicinal protons. Large coupling constants (typically 8-12 Hz) are indicative of a diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or diequatorial relationships. This is based on the Karplus equation.

-

Integration: For a mixture of isomers at equilibrium, the relative ratio can be determined by integrating the signals corresponding to unique protons of each isomer.

-

NOE Correlations: The presence of NOE cross-peaks between specific protons (e.g., between axial protons on the same side of a ring) provides definitive proof of their spatial proximity and helps to confirm the overall conformation.

-

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a means to calculate the relative energies of different isomers and conformers with high accuracy.